N-Isopropyl-3-fluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

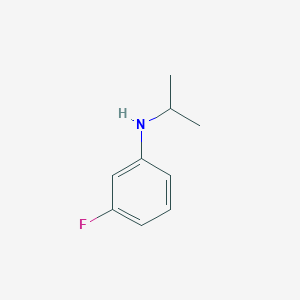

N-Isopropyl-3-fluoroaniline is an organic compound with the molecular formula C9H12FN. It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by an isopropyl group, and a fluorine atom is substituted at the meta position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-3-fluoroaniline typically involves the nucleophilic substitution of 3-fluoronitrobenzene with isopropylamine, followed by the reduction of the nitro group to an amino group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: In an industrial setting, the preparation of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the final product. The reaction is typically carried out at elevated temperatures and pressures to optimize the reaction rate .

Chemical Reactions Analysis

Types of Reactions: N-Isopropyl-3-fluoroaniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding aniline derivative.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding aniline derivative.

Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

N-Isopropyl-3-fluoroaniline has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential use in the development of pharmaceutical compounds, particularly as intermediates in the synthesis of drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-Isopropyl-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropyl group and the fluorine atom contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

N-Isopropyl-4-fluoroaniline: Similar structure but with the fluorine atom at the para position.

N-Isopropyl-2-fluoroaniline: Similar structure but with the fluorine atom at the ortho position.

N-Methyl-3-fluoroaniline: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness: N-Isopropyl-3-fluoroaniline is unique due to the specific positioning of the isopropyl group and the fluorine atom, which imparts distinct chemical and physical properties.

Biological Activity

N-Isopropyl-3-fluoroaniline is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological assays. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

This compound is an aromatic amine characterized by the presence of a fluorine atom at the 3-position of the aniline ring and an isopropyl group attached to the nitrogen. The compound's structure can be represented as follows:

The synthesis of this compound often involves standard organic reactions, such as nucleophilic substitution or reductive amination. Its properties make it a useful intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the isopropyl group and fluorine atom enhances its binding affinity and specificity. The compound may function through various mechanisms, including:

- Inhibition or activation of enzymatic activity : This can modulate metabolic pathways.

- Receptor modulation : Altering receptor function can lead to changes in cellular signaling.

- Cellular signaling alteration : It may affect pathways involved in cell growth and apoptosis .

Medicinal Chemistry

This compound has been explored for its potential use in developing pharmaceutical compounds. It serves as an intermediate in synthesizing drugs that target various diseases, including cancer. Its fluorinated structure can enhance the pharmacokinetic properties of drug candidates.

Biochemical Assays

The compound has also been investigated for its role as a ligand in biochemical assays. Its ability to bind selectively to specific proteins makes it valuable for studying protein interactions and enzyme kinetics .

Case Studies

- Inhibition Studies : In a study examining the inhibition of ALK (Anaplastic Lymphoma Kinase) enzymatic activity, this compound derivatives showed promising results. For instance, modifications to the compound structure led to significant increases in potency against ALK, with IC50 values reflecting enhanced biological activity .

- Cell Growth Inhibition : In cellular assays using KARPAS-299 cell lines, derivatives of this compound demonstrated effective inhibition of cell growth. The IC50 values ranged from low nanomolar concentrations, indicating strong antitumor activity .

Table 1: IC50 Values for this compound Derivatives

| Compound | IC50 (nM) - ALK Inhibition | IC50 (nM) - Cell Growth Inhibition |

|---|---|---|

| 7a | >50,000 | - |

| 7b | 2503 ± 545 | - |

| 7c | 28.6 ± 12.6 | - |

| 7d | 21.3 ± 7.4 | 514.6 |

| 8f | 4.8 ± 1.0 | 206.7 |

| 9c | 8.9 ± 1.5 | 19.7 |

Note: Values represent mean ± standard deviation from multiple experiments.

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzymatic Activity | Modulation of ALK enzymatic function |

| Cell Growth Inhibition | Effective against KARPAS-299 cell line |

| Ligand Binding | Potential use in biochemical assays |

Safety and Hazards

While this compound exhibits promising biological activities, it is also considered hazardous. Proper safety measures should be taken when handling this compound, including using personal protective equipment and ensuring adequate ventilation in laboratory settings.

Properties

IUPAC Name |

3-fluoro-N-propan-2-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLSPPNBXPEEJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=CC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561635 |

Source

|

| Record name | 3-Fluoro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121431-27-4 |

Source

|

| Record name | 3-Fluoro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.